molecular formula C11H15NO B181342 N-(2,4,5-trimethylphenyl)acetamide CAS No. 88166-77-2

N-(2,4,5-trimethylphenyl)acetamide

Cat. No. B181342
CAS RN: 88166-77-2
M. Wt: 177.24 g/mol
InChI Key: SWNMYEWTIFFJIV-UHFFFAOYSA-N
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Description

N-(2,4,5-trimethylphenyl)acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1974 and has been studied extensively for its psychoactive properties. TMA-2 is known for its potent hallucinogenic effects, and it is often used for research purposes in the field of neuroscience.

Mechanism Of Action

N-(2,4,5-trimethylphenyl)acetamide acts by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to increased levels of serotonin in the brain, which can alter perception, mood, and cognition. N-(2,4,5-trimethylphenyl)acetamide also has affinity for other receptors, including dopamine and norepinephrine receptors.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2,4,5-trimethylphenyl)acetamide are similar to other psychedelic compounds. It can cause altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. N-(2,4,5-trimethylphenyl)acetamide has also been shown to increase brain activity in areas associated with emotion and memory.

Advantages And Limitations For Lab Experiments

N-(2,4,5-trimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has potent psychoactive effects that can be studied in a controlled environment. However, N-(2,4,5-trimethylphenyl)acetamide is also highly potent and can be dangerous if not handled properly. It is important to use caution when working with N-(2,4,5-trimethylphenyl)acetamide and to follow proper safety protocols.

Future Directions

There are several future directions for research on N-(2,4,5-trimethylphenyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. N-(2,4,5-trimethylphenyl)acetamide has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is the development of new psychedelic compounds based on the structure of N-(2,4,5-trimethylphenyl)acetamide. By modifying the chemical structure of N-(2,4,5-trimethylphenyl)acetamide, researchers may be able to develop compounds with improved therapeutic potential and reduced side effects.

Synthesis Methods

The synthesis of N-(2,4,5-trimethylphenyl)acetamide involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the corresponding amine. The amine is then acetylated with acetic anhydride to give N-(2,4,5-trimethylphenyl)acetamide.

Scientific Research Applications

N-(2,4,5-trimethylphenyl)acetamide has been used extensively in scientific research for its psychoactive effects. It has been shown to bind to serotonin receptors in the brain, leading to altered perception, mood, and cognition. N-(2,4,5-trimethylphenyl)acetamide has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders.

properties

CAS RN

88166-77-2

Product Name

N-(2,4,5-trimethylphenyl)acetamide

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2,4,5-trimethylphenyl)acetamide

InChI

InChI=1S/C11H15NO/c1-7-5-9(3)11(6-8(7)2)12-10(4)13/h5-6H,1-4H3,(H,12,13)

InChI Key

SWNMYEWTIFFJIV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)NC(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C)C

Pictograms

Irritant

Origin of Product

United States

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